6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one
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Overview
Description
6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine, hydroxy, and trifluoromethyl groups in the molecule contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the following steps:
Alkylation of Isatin: The starting material, isatin, is alkylated using an alkyl bromide in the presence of a base such as sodium hydride in dimethylformamide (DMF) solvent.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the C(3) position of the ketone using a catalyst such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) solvent at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines (NH₃) and thiols (RSH) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolin-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial and anticancer activities.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one can be compared with other similar compounds, such as:
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the bromine atom, which may affect its biological activity.
5-Bromo-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one: Contains an ethynyl group instead of a trifluoromethyl group, leading to different chemical properties and biological activities.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable target for further research and development.
Properties
Molecular Formula |
C9H5BrF3NO2 |
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Molecular Weight |
296.04 g/mol |
IUPAC Name |
6-bromo-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H5BrF3NO2/c10-4-1-2-5-6(3-4)14-7(15)8(5,16)9(11,12)13/h1-3,16H,(H,14,15) |
InChI Key |
MIBBYVWGDSNADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2(C(F)(F)F)O |
Origin of Product |
United States |
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